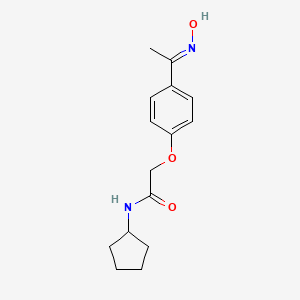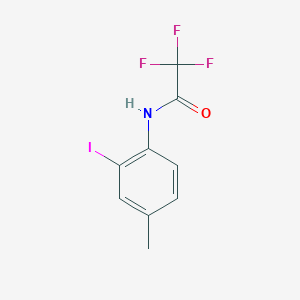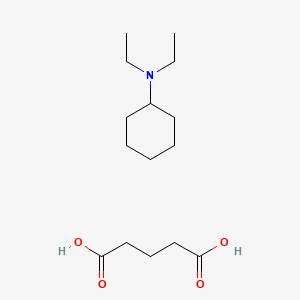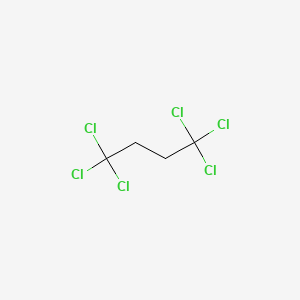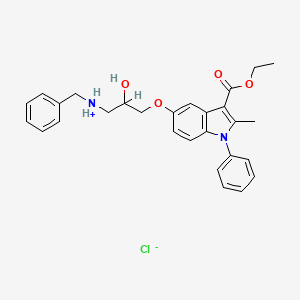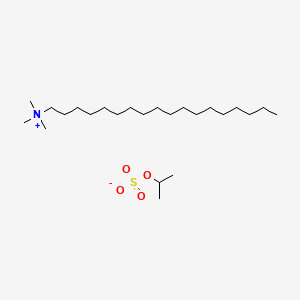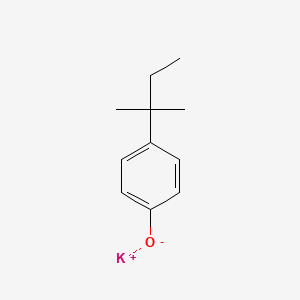
Potassium 4-(1,1-dimethylpropyl)phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 4-(1,1-dimethylpropyl)phenolate is a chemical compound with the molecular formula C11H15KO. It is also known as potassium p-t-amylphenate. This compound is characterized by the presence of a potassium ion (K+) and a phenolate ion substituted with a 1,1-dimethylpropyl group at the para position. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium 4-(1,1-dimethylpropyl)phenolate can be synthesized through the reaction of 4-(1,1-dimethylpropyl)phenol with potassium hydroxide (KOH). The reaction typically involves dissolving 4-(1,1-dimethylpropyl)phenol in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, concentration, and reaction time. The product is typically purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Potassium 4-(1,1-dimethylpropyl)phenolate undergoes several types of chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学研究应用
Potassium 4-(1,1-dimethylpropyl)phenolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of potassium 4-(1,1-dimethylpropyl)phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. The potassium ion may also play a role in stabilizing the compound and facilitating its reactivity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
相似化合物的比较
Similar Compounds
Potassium phenolate: Lacks the 1,1-dimethylpropyl group, resulting in different reactivity and properties.
Sodium 4-(1,1-dimethylpropyl)phenolate: Similar structure but with a sodium ion instead of potassium, leading to variations in solubility and reactivity.
4-(1,1-dimethylpropyl)phenol: The parent phenol compound without the potassium ion, exhibiting different chemical behavior.
Uniqueness
Potassium 4-(1,1-dimethylpropyl)phenolate is unique due to the presence of both the potassium ion and the 1,1-dimethylpropyl group, which confer specific reactivity and properties. This combination makes it valuable in various applications where other similar compounds may not be as effective.
属性
CAS 编号 |
53404-18-5 |
|---|---|
分子式 |
C11H15KO |
分子量 |
202.33 g/mol |
IUPAC 名称 |
potassium;4-(2-methylbutan-2-yl)phenolate |
InChI |
InChI=1S/C11H16O.K/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1 |
InChI 键 |
MUJHVWDJMOVCOZ-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)[O-].[K+] |
相关CAS编号 |
80-46-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



